molecular formula C21H26N4O4 B2506703 1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide CAS No. 2034535-30-1

1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide

Cat. No.: B2506703
CAS No.: 2034535-30-1
M. Wt: 398.463
InChI Key: FMQPQAWLFQKNFC-UHFFFAOYSA-N
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Description

1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using POCl3 as a cyclizing agent.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups attached to the piperidine ring.

Scientific Research Applications

1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The benzoyl group can enhance the compound’s binding affinity to its targets, while the piperidine ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also piperidine derivatives with potential biological activities.

    Benzamides substituted with pyridine-linked 1,2,4-oxadiazole: These compounds share the oxadiazole ring and have been studied for their pesticidal activities.

Uniqueness

1-benzoyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-4-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzoyl group, oxadiazole ring, and piperidine ring in a single molecule makes it a versatile compound for various applications.

Properties

IUPAC Name

1-benzoyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c26-20(22-14-18-23-19(24-29-18)15-8-12-28-13-9-15)16-6-10-25(11-7-16)21(27)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQPQAWLFQKNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=NC(=NO2)C3CCOCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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